4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(8)2-9-3-6(7)11-10-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJKJUGGXUVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261555 | |
| Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-30-8 | |
| Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can start from 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then subjected to further reactions, such as protection of the NH group with p-methoxybenzyl chloride (PMB-Cl), followed by various coupling reactions .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents and palladium catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazolopyridines with different functional groups at the 4-position .
Scientific Research Applications
Overview
4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that exhibits significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by a fused pyrazole and pyridine ring with a bromine atom and a methyl group, contributes to its diverse biological activities. This article explores its applications in medicinal chemistry, biological research, and materials science, supported by data tables and case studies.
Medicinal Chemistry
This compound serves as a valuable scaffold in the development of novel pharmaceuticals. It has been investigated for its potential as an anticancer agent , particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are crucial in cancer cell signaling pathways. Research indicates that derivatives of this compound can effectively inhibit TRK activity, leading to decreased cell proliferation and survival in cancer cell lines .
Case Study: TRK Inhibition
A study synthesized various derivatives of this compound and evaluated their inhibitory effects on TRK activity. The findings demonstrated that certain modifications enhanced the potency of these compounds against TRK-expressing cancer cells, highlighting their therapeutic potential in oncology .
The compound has shown promise in various biological assays, including anti-inflammatory and analgesic activities. Its derivatives have been tested for their ability to modulate pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Table 1: Biological Activities of this compound Derivatives
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | TRK Inhibition | 0.15 | |
| Derivative B | Anti-inflammatory | 0.25 | |
| Derivative C | Analgesic | 0.30 |
Chemistry and Synthesis
In synthetic chemistry, this compound acts as an intermediate for creating more complex heterocyclic compounds. It can undergo various chemical reactions such as substitution and coupling reactions, making it a versatile building block in organic synthesis.
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, Dioxane | 48.5 |
| Substitution with Nucleophiles | Organometallic reagents | Variable |
| Reduction | LiAlH₄ or NaBH₄ | High |
Industrial Applications
The compound's unique properties also make it suitable for industrial applications, particularly in the development of new materials and pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in catalysis and material science.
Mechanism of Action
The mechanism by which 4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine exerts its effects is primarily through the inhibition of specific molecular targets. For instance, its derivatives have been shown to inhibit TRKs by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues in the Pyrazolo[3,4-c]pyridine Family
The pyrazolo[3,4-c]pyridine scaffold exhibits diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key derivatives:
Key Observations :
- Halogen Position : Bromine at position 4 (vs. 5) increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution .
- Methyl vs. Trifluoromethyl: The methyl group (electron-donating) stabilizes the core structure, while CF₃ (electron-withdrawing) enhances binding to hydrophobic pockets in adenosine receptors .
- Dual Halogenation : Compounds like 3-iodo-4-bromo derivatives allow orthogonal reactivity for multi-step derivatization .
Functional Analogues in Related Bicyclic Systems
Pyrrolo[3,4-c]pyridines
Pyrrolo[3,4-c]pyridines share structural similarity but replace the pyrazole ring with a pyrrole. Notable examples include:
- 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones : Exhibit potent analgesic activity (e.g., compound 9 and 11 in ), surpassing aspirin in the "writhing" test and showing morphine-like efficacy .
- 4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) : Displays green fluorescence with a large Stokes shift (105 nm), making it suitable for bioimaging applications .
Comparison :
- Pyrazolo[3,4-c]pyridines generally show higher metabolic stability than pyrrolo analogs due to reduced susceptibility to oxidative degradation .
- Pyrrolo derivatives excel in fluorescence and analgesic applications, while pyrazolo analogs are preferred in kinase and receptor antagonist design .
Pyrazolo[3,4-d]pyrimidines
These derivatives, such as 4-aminopyrazolo[3,4-d]pyrimidines, are kinase inhibitors (e.g., JAK2/STAT3 pathway). Unlike 4-bromo-3-methyl-pyrazolo[3,4-c]pyridine, they feature a pyrimidine ring fused to pyrazole, enabling π-stacking interactions in ATP-binding pockets .
Pharmacological Profiles
Anticonvulsant Activity
Pyrazolo[3,4-c]pyridine hybrids with 1,2,3-triazole units (e.g., compound 12 in ) show potent anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures (ED₅₀ = 32 mg/kg), outperforming valproic acid (ED₅₀ = 254 mg/kg) .
Adenosine Receptor (AR) Antagonism
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exhibits nanomolar affinity for A1/A3 ARs (Ki = 8.2 nM for A3), whereas 4-bromo-3-methyl analogs show weaker binding (Ki > 100 nM), highlighting the CF₃ group’s critical role .
Biological Activity
Overview
4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. Its molecular formula is C_7H_7BrN_2, and it has a molecular weight of approximately 212.05 g/mol. The compound's unique structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, contributes to its notable biological activities. It has gained attention for its potential applications in drug development, particularly in oncology and neuropharmacology.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that this compound can act as an inhibitor of specific enzymes and receptors, influencing critical signaling pathways related to cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown promise as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. Its derivatives have been investigated for their ability to inhibit tropomyosin receptor kinases (TRKs), impacting cell growth and differentiation .
- Cytochrome P450 Inhibition : Interaction studies suggest that it may inhibit cytochrome P450 enzymes, which are vital for drug metabolism and can influence drug efficacy and toxicity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, certain derivatives showed micromolar antiproliferation effects on multiple cancer cell lines including A172, U87MG, and A375. The mechanism involved the inhibition of TRK-mediated signaling pathways, leading to reduced cell viability and induced apoptosis in these cancer cells .
Case Study 2: Selectivity and Potency
A recent study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications at the bromine position can significantly affect biological activity. One derivative was noted for its potent inhibition of TBK1 with an IC50 value of 0.2 nM, demonstrating both selectivity and efficacy in inhibiting downstream inflammatory signaling pathways in immune cells .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other structurally related compounds. The following table compares its biological activity with similar pyrazolo-pyridine derivatives:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.71 | Different bromine positioning affecting reactivity |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | 0.81 | Lacks methyl substitution at the 3-position |
| 7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 0.89 | Different substitution pattern leading to varied activity |
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine?
Answer:
The synthesis typically involves cyclization and halogenation steps. For example:
- Cyclization: Reacting pyridine derivatives with hydrazine under reflux (110°C, 16 hours) forms the pyrazolo-pyridine core. Acidic workup (e.g., HCl) and extraction with ethyl acetate are critical for isolating intermediates .
- Bromination: Direct bromination using HBr or Br₂ in the presence of a base (e.g., NaOH) at room temperature achieves substitution at the 4-position. Yields can vary (e.g., 29% in one protocol), necessitating purification via column chromatography or recrystallization .
- Advanced routes: Halogenated pyrazolo[3,4-c]pyridines can be synthesized via sequential functionalization, such as Boc protection (88% yield with Boc₂O, DMAP, and Et₃N) followed by cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Basic: How is this compound characterized spectroscopically?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, methyl groups at position 3 appear as singlets (~δ 2.5 ppm), while pyridine protons show distinct splitting .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₇H₆BrN₃).
- Computational Validation: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electronic spectra and vibrational modes, aligning with experimental IR and UV-Vis data .
Advanced: How can low yields in bromination steps be addressed?
Answer:
Low yields (e.g., 29% ) may arise from competing side reactions or incomplete substitution. Mitigation strategies include:
- Catalytic Systems: Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos) improve regioselectivity in cross-coupling reactions .
- Temperature Control: Bromination at lower temperatures (0–25°C) minimizes decomposition.
- Alternative Reagents: Using N-bromosuccinimide (NBS) in DMF or DCE can enhance efficiency .
Advanced: What strategies enable regioselective functionalization of the pyrazolo[3,4-c]pyridine core?
Answer:
- Directing Groups: Introduce temporary groups (e.g., SEM or Boc) to steer electrophilic substitution. For example, Boc protection at N1 directs bromination to the 4-position .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids selectively modify the 4-bromo position. Pd catalysts and ligand systems (e.g., XPhos) are critical for efficiency .
- Vectorial Elaboration: Sequential functionalization (halogenation, amination, nitration) builds complexity. Multi-step protocols achieve >70% yields in optimized conditions .
Safety: What precautions are required for handling this compound?
Answer:
- Storage: Keep in inert atmospheres (N₂/Ar) at 2–8°C, protected from light to prevent decomposition .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (P305+P351+P338) .
Advanced: How can computational modeling guide the design of pyrazolo[3,4-c]pyridine derivatives?
Answer:
- DFT Studies: B3LYP and CAM-B3LYP methods predict electronic properties (e.g., HOMO-LUMO gaps) and nonlinear optical (NLO) behavior. Polarizable continuum models (PCM) simulate solvent effects .
- NBO Analysis: Identifies hyperconjugative interactions influencing stability. For example, electron delocalization in the pyrazole ring enhances aromaticity .
- Docking Studies: Molecular docking with target proteins (e.g., kinases) predicts binding affinities, aiding SAR-driven design .
Advanced: How are structure-activity relationships (SAR) explored for this compound?
Answer:
- Substituent Variation: Modify the methyl or bromo groups to assess effects on bioactivity. For example, replacing Br with Cl or I alters steric and electronic profiles .
- Pharmacological Assays: Test analogs in vitro (e.g., kinase inhibition) and in vivo (e.g., neurotropic activity in rodent models). Compounds with EC₅₀ < 1 µM are prioritized .
- Data Contradictions: Resolve discrepancies (e.g., conflicting IC₅₀ values) by standardizing assay conditions (pH, temperature) and validating purity via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
